Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2
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Overview
Description
Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2 is a peptide sequence that is comprised of 19 amino acids and has been studied extensively in the scientific research community. This peptide sequence is of particular interest because of its potential to be used in a variety of applications, ranging from drug delivery to medical treatments.
Scientific Research Applications
Biochemical Structure Analysis
The detailed analysis of amino acid sequences in various proteins is a fundamental aspect of scientific research. For instance, the complete amino acid sequence of bovine neurophysin-I was determined, revealing a structure of 93 residues with specific NH2 and COOH-terminal segments (Schlesinger, Audhya, & Walter, 1978). Similarly, the amino acid sequence of human tumor-derived angiogenin and human chorionic gonadotropin was elucidated, providing insights into their biochemical properties and functions (Strydom et al., 1985); (Morgan, Birken, & Canfield, 1975).
Molecular Biology and Endocrinology
In endocrinology, the understanding of peptide structures like growth hormone-releasing factor from a human pancreatic tumor has provided insights into hormonal regulation and disease states like acromegaly (Guillemin et al., 1982). This is paralleled in the study of adenylate kinase from porcine muscle, which highlights the importance of enzyme structure in metabolic processes (Heil et al., 1974).
Immunology
In immunology, sequencing the NH2-terminal amino acids of murine histocompatibility antigen H-2Db has provided a deeper understanding of immune response and antigen presentation (Maloy, Nathenson, & Coligan, 1981).
Neuroscience
The study of encephalitogenic regions within myelin basic protein has implications for understanding autoimmune diseases like multiple sclerosis (Westall & Thompson, 1977).
Evolutionary Biology
Investigations into protein structures, such as the amino acid sequence of the histone-like protein from Thermoplasma acidophilum, can offer insights into evolutionary biology and molecular evolution (Delange, Williams, & Searcy, 1981).
Mechanism of Action
Target of Action
Peptides can interact with a variety of biological targets, including enzymes, receptors, and other proteins. The specific targets would depend on the peptide’s sequence and structure. For instance, peptides containing arginine (Arg) and lysine (Lys) residues are often involved in protein-protein interactions due to their positive charge .
Mode of Action
The interaction between a peptide and its target is typically driven by the formation of non-covalent bonds, such as hydrogen bonds, ionic interactions, and hydrophobic interactions. The specific amino acids in the peptide sequence can influence its binding affinity and specificity for its target .
Biochemical Pathways
The affected pathways would depend on the specific targets of the peptide. For example, if the peptide binds to a receptor, it could trigger a signaling cascade leading to changes in cell behavior. Alternatively, if the peptide inhibits an enzyme, it could alter metabolic pathways .
Pharmacokinetics
Peptides are typically absorbed into the bloodstream after administration and distributed throughout the body. They can be metabolized by enzymes and excreted in the urine. Peptides can be rapidly degraded in the body, which can limit their bioavailability .
Result of Action
The molecular and cellular effects of the peptide’s action would depend on its specific targets and the pathways it affects. This could range from changes in gene expression to alterations in cell behavior .
Action Environment
The action, efficacy, and stability of the peptide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, certain enzymes or proteins in the body could degrade the peptide, reducing its efficacy .
properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLKPWDXAQZKNJ-LGCGZHPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H138N32O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1908.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bn-Gly-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2 |
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